molecular formula C12H3Br5O B12573111 2,3,4,6,8-Pentabromo-dibenzofuran CAS No. 617708-17-5

2,3,4,6,8-Pentabromo-dibenzofuran

Cat. No.: B12573111
CAS No.: 617708-17-5
M. Wt: 562.7 g/mol
InChI Key: WVSKYVRFPAOEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6,8-Pentabromo-dibenzofuran is an organic compound belonging to the class of polybrominated dibenzofurans. These compounds are characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. The molecular formula of this compound is C₁₂H₃Br₅O, and it has a molecular weight of 562.672 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,8-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran carboxylic acids, while reduction can produce less brominated dibenzofurans .

Scientific Research Applications

2,3,4,6,8-Pentabromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6,8-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions, leading to the activation of genes involved in xenobiotic metabolism. The compound’s effects are mediated through the activation of phase I and II xenobiotic metabolizing enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,7,8-Pentabromodibenzofuran
  • 2,3,4,7,9-Pentabromodibenzofuran
  • 2,3,4,7,8-Pentachlorodibenzofuran

Uniqueness

2,3,4,6,8-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to other polybrominated dibenzofurans, it may exhibit different toxicological profiles and environmental persistence .

Properties

CAS No.

617708-17-5

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

2,3,4,6,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H

InChI Key

WVSKYVRFPAOEHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.